molecular formula C19H26N2O4S3 B11406996 5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

Cat. No.: B11406996
M. Wt: 442.6 g/mol
InChI Key: BJKBDPNXSFFLIP-UHFFFAOYSA-N
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Description

3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a thiazole moiety, which is further functionalized with methylbenzenesulfonyl and propane-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions.

Next, the thiazole intermediate is functionalized with the sulfonyl groups. This can be achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the coupling of the functionalized thiazole with the piperidine ring, which can be facilitated by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds or ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A simpler sulfonyl chloride used in similar synthetic applications.

    4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride with a different substitution pattern.

    p-Toluenesulfonyl chloride: Commonly used in organic synthesis for introducing sulfonyl groups.

Uniqueness

3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE is unique due to its combination of functional groups and the presence of both a thiazole and piperidine ring

Properties

Molecular Formula

C19H26N2O4S3

Molecular Weight

442.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)-2-propylsulfonyl-1,3-thiazole

InChI

InChI=1S/C19H26N2O4S3/c1-4-12-27(22,23)19-20-17(18(26-19)21-11-5-6-15(3)13-21)28(24,25)16-9-7-14(2)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3

InChI Key

BJKBDPNXSFFLIP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCCC(C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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